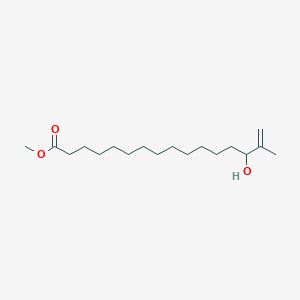
Methyl 14-hydroxy-15-methylhexadec-15-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 14-hydroxy-15-methylhexadec-15-enoate is an organic compound with the molecular formula C18H34O3 It is a methyl ester derivative of a hydroxy fatty acid, characterized by the presence of a hydroxyl group and a double bond in its long carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 14-hydroxy-15-methylhexadec-15-enoate typically involves the esterification of 14-hydroxy-15-methylhexadec-15-enoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 14-hydroxy-15-methylhexadec-15-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) can reduce the double bond.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 14-oxo-15-methylhexadec-15-enoate.
Reduction: Formation of methyl 14-hydroxy-15-methylhexadecanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 14-hydroxy-15-methylhexadec-15-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of Methyl 14-hydroxy-15-methylhexadec-15-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond in its structure allow it to participate in various biochemical reactions. It can act as a ligand for certain enzymes, influencing their activity and modulating metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
14-Hydroxy-14-methyl-15-hexadecenoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
15-Hexadecenoic acid, 14-hydroxy-15-methyl-: Another closely related compound with slight variations in the carbon chain.
Uniqueness
Methyl 14-hydroxy-15-methylhexadec-15-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its methyl ester group makes it more lipophilic compared to its acid counterparts, influencing its solubility and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
89328-42-7 |
|---|---|
Fórmula molecular |
C18H34O3 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
methyl 14-hydroxy-15-methylhexadec-15-enoate |
InChI |
InChI=1S/C18H34O3/c1-16(2)17(19)14-12-10-8-6-4-5-7-9-11-13-15-18(20)21-3/h17,19H,1,4-15H2,2-3H3 |
Clave InChI |
SOIXXWLJAFXPHM-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(CCCCCCCCCCCCC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















